3-Methyl-1-hexanol

Description

Nomenclature and Stereoisomerism of 3-Methyl-1-hexanol

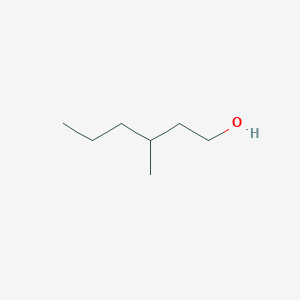

The systematic name for this compound is 3-methylhexan-1-ol. nist.govnih.gov The structure consists of a six-carbon chain (hexane) with a hydroxyl group (-OH) at the first carbon (position 1) and a methyl group (-CH3) at the third carbon (position 3). nih.gov The presence of the methyl group on the third carbon atom introduces a chiral center, meaning that this compound can exist as a pair of non-superimposable mirror images. quora.com

(R)-3-Methyl-1-hexanol and (S)-3-Methyl-1-hexanol Enantiomers

The two enantiomers of this compound are designated as (R)-3-methyl-1-hexanol and (S)-3-methyl-1-hexanol. nih.gov This designation is based on the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the groups attached to the chiral center to determine the absolute configuration as either 'R' (rectus) or 'S' (sinister). The physical and chemical properties of these enantiomers are identical, except for their interaction with other chiral molecules and their effect on plane-polarized light. nih.gov

Diastereomeric Considerations in Derivatives

When this compound, as a racemic mixture or as individual enantiomers, reacts with another chiral molecule, diastereomers can be formed. google.com Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which can be exploited for separation. mdpi.com For example, the esterification of racemic this compound with a chiral carboxylic acid would result in the formation of two diastereomeric esters. These diastereomers can often be separated using techniques like chromatography, allowing for the resolution of the original enantiomers of this compound. google.commdpi.com

Significance and Context in Chemical and Biological Sciences

In the realm of chemical sciences, this compound serves as a building block or intermediate in organic synthesis. ontosight.ai Its hydroxyl group can undergo various chemical transformations, making it a useful precursor for the synthesis of more complex molecules.

From a biological perspective, this compound has been identified as a volatile organic compound in some natural sources. For instance, it has been reported as a component of the aroma profile of certain wines and as a constituent of the volatile oil from the aerial and underground parts of Cynanchum paniculatum. The study of such natural products is crucial for understanding the chemical ecology of organisms and for potential applications in the flavor and fragrance industry.

Properties of this compound

| Property | Value |

| Molecular Formula | C7H16O |

| Molecular Weight | 116.20 g/mol |

| Boiling Point | 161.3°C at 760 mmHg |

| Flash Point | 61.8°C |

| Density | 0.818 g/cm³ |

| PubChem CID | 25793 |

This data is compiled from various sources. nih.govtcichemicals.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-methylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-3-4-7(2)5-6-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZVAQICDGBHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927629 | |

| Record name | 3-Methylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13231-81-7 | |

| Record name | 1-Hexanol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013231817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methyl 1 Hexanol

Asymmetric Synthesis Approaches

Asymmetric synthesis provides direct routes to enantiomerically enriched products, often employing chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction.

Sharpless Asymmetric Epoxidation as a Foundation for Related Compounds

The Sharpless Asymmetric Epoxidation (SAE) is a cornerstone of asymmetric synthesis, renowned for its ability to convert primary and secondary allylic alcohols into 2,3-epoxyalcohols with high enantioselectivity. wikidata.org While not a direct synthesis of 3-Methyl-1-hexanol, the principles of SAE are fundamental and have been applied to create structurally similar chiral molecules. The reaction utilizes a catalyst system composed of titanium tetraisopropoxide (Ti(Oi-Pr)₄), diethyl tartrate (DET) as a chiral ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. wikidata.org The choice of L-(+)-DET or D-(-)-DET dictates the facial selectivity of the epoxidation on the allylic alcohol, allowing for predictable synthesis of a specific epoxide enantiomer. sigmaaldrich.com

This methodology serves as a foundational strategy for producing chiral building blocks. For instance, a similar approach is used in the synthesis of 3-mercapto-3-methyl-1-hexanol (B149205), which begins with the Sharpless asymmetric epoxidation of an allylic alcohol to generate an enantiomerically enriched epoxide. This demonstrates how the epoxidation can create a key stereocenter, which is then elaborated through further reactions to yield a target molecule.

Zirconium-Catalyzed Asymmetric Carboalumination of Alkenes

A highly efficient, one-step method for producing enantiomers of this compound is the Zirconium-Catalyzed Asymmetric Carboalumination of Alkenes (ZACA reaction). This method, developed by Nobel laureate Ei-ichi Negishi, facilitates the chiral functionalization of unactivated alkenes. Current time information in Bangalore, IN.

In a specific application, the reaction of 3-buten-1-ol (B139374) with tripropylaluminum (B86217) (nPr₃Al) is catalyzed by the chiral zirconium complex, dichlorobis(1-neomenthylindenyl)zirconium [(NMI)₂ZrCl₂]. The process yields both (R)- and (S)-3-methyl-1-hexanols in high yields (88–92%) and excellent enantiomeric excess (90–92% ee). The specific enantiomer produced is dependent on the chirality of the zirconium catalyst used. This method is notable for its directness in setting the chiral center with high fidelity.

| Reactants | Catalyst | Product(s) | Yield | Enantiomeric Excess (ee) |

| 3-Buten-1-ol, Tripropylaluminum | Dichlorobis(1-neomenthylindenyl)zirconium | (R)- and (S)-3-Methyl-1-hexanol | 88-92% | 90-92% |

Enzyme-Catalyzed Transesterification in Stereoisomer Production

Biocatalysis offers a powerful and highly selective alternative for obtaining single stereoisomers of chiral compounds. Enzyme-catalyzed transesterification is a common method for the kinetic resolution of a racemic mixture of alcohols. In this process, an enzyme, typically a lipase (B570770), selectively acylates one enantiomer of the alcohol at a much faster rate than the other.

Lipases such as Candida antarctica lipase B (CALB), often immobilized for stability and reusability, are widely used for this purpose. sigmaaldrich.comsigmaaldrich.com When a racemic mixture of this compound is subjected to transesterification with an acyl donor (e.g., vinyl acetate), the lipase will preferentially catalyze the formation of an ester from one enantiomer, leaving the other enantiomer unreacted. For example, if the (R)-enantiomer is preferentially acylated to form (R)-3-methyl-1-hexyl acetate, the unreacted alcohol will be enriched in the (S)-enantiomer. The resulting ester and the unreacted alcohol can then be separated by standard chromatographic techniques. This method provides access to both enantiomers of this compound in high optical purity. The efficiency and enantioselectivity of the resolution are dependent on the specific enzyme, solvent, and reaction conditions used. uni.lu

Grignard-Type Reactions in Asymmetric Alcohol Synthesis

Grignard reagents are potent nucleophiles widely used for carbon-carbon bond formation. nih.gov While the reaction of a Grignard reagent with an ester like butyryl chloride using two equivalents of ethylmagnesium bromide leads to the tertiary alcohol 3-ethyl-3-hexanol, modifications of this classic reaction can be employed for asymmetric synthesis.

For the synthesis of a primary alcohol like this compound, a Grignard reagent can be reacted with a suitable electrophile containing the required carbon skeleton. An asymmetric approach could involve the ring-opening of a chiral epoxide. For instance, the reaction of methylmagnesium bromide with a chiral propylene (B89431) oxide derivative bearing an appropriate side chain could, in principle, be used to form the C-C bond and establish the stereocenter at the C3 position, leading to an enantiomerically enriched this compound after subsequent steps. The stereospecificity of such SN2-type reactions, often guided by a catalyst, ensures the inversion of configuration at the carbon center attacked by the Grignard reagent, thus translating the chirality of the epoxide to the final alcohol product.

Alternative and Specialized Synthetic Routes

Beyond direct asymmetric catalysis, other synthetic strategies can be employed, often relying on the transformation of readily available starting materials.

Hydration of Alkenes

The hydration of an alkene is a fundamental method for preparing alcohols. To synthesize this compound, a suitable precursor would be 3-methylhex-1-ene. The direct acid-catalyzed hydration of this alkene would primarily yield the tertiary alcohol 3-methyl-3-hexanol, following Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. fishersci.co.uk

To obtain the desired primary alcohol (an anti-Markovnikov product), the hydroboration-oxidation reaction is employed. This two-step procedure involves the addition of a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF) across the double bond of 3-methylhex-1-ene. The boron atom adds to the less sterically hindered carbon (C1), and the hydrogen adds to the more substituted carbon (C2). Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide (H₂O₂) in a basic solution replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding this compound. wikipedia.org This method effectively achieves an anti-Markovnikov addition of water across the double bond, providing a reliable route to the primary alcohol.

Reduction Reactions of Ketones or Aldehydes

The synthesis of this compound can be achieved through the reduction of corresponding aldehydes or ketones. A common precursor is 3-methyl-1-hexanal. The reduction of this aldehyde to the primary alcohol this compound can be accomplished using various reducing agents. Similarly, the reduction of the ketone 3-methyl-2-hexanone (B1360152) can yield 3-methyl-2-hexanol, a related isomer, using agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Industrial production often favors catalytic hydrogenation of the corresponding ketone.

The choice of reducing agent and reaction conditions is crucial to control the selectivity and yield of the desired alcohol. For instance, in the synthesis of other alcohols, enzymatic reductions have been explored. Yeast, for example, contains alcohol dehydrogenases that can reduce aldehydes to alcohols, utilizing coenzymes like NADPH and NADH. researchgate.net While not specifically detailed for this compound in the provided context, this highlights a potential biosynthetic route.

A study on the reduction of hexanal (B45976) to 1-hexanol (B41254) demonstrated the use of rhenium on gamma-alumina (Re/γ-Al₂O₃) as a catalyst in hydrogenation reactions. mdpi.comunipi.it This type of catalytic hydrogenation could potentially be adapted for the synthesis of this compound from 3-methyl-1-hexanal. The reaction conditions, such as temperature, pressure, and catalyst loading, would need to be optimized for this specific substrate.

The following table summarizes common reducing agents and their applications in the synthesis of alcohols:

| Precursor Carbonyl | Reducing Agent/Method | Product |

| 3-Methyl-1-hexanal | Catalytic Hydrogenation | This compound |

| 3-Methyl-2-hexanone | Sodium borohydride (NaBH₄) | 3-Methyl-2-hexanol |

| 3-Methyl-2-hexanone | Lithium aluminum hydride (LiAlH₄) | 3-Methyl-2-hexanol |

| Hexanal | Catalytic Hydrogenation (Re/γ-Al₂O₃) | 1-Hexanol mdpi.comunipi.it |

| Aldehydes (general) | Yeast Alcohol Dehydrogenase | Primary Alcohols researchgate.net |

Catalytic Hydrogenation of Related Unsaturated Compounds

Catalytic hydrogenation is a versatile method for synthesizing alcohols from unsaturated precursors. For instance, this compound can be produced via the catalytic hydrogenation of 1-octene. biosynth.com Another approach involves the hydrogenation of unsaturated aldehydes.

A general strategy in organic synthesis involves the reduction of an alkyne to a cis-alkene using a Lindlar catalyst, followed by further reaction. libretexts.org For example, to synthesize 5-methyl-1-hexanol, a terminal alkene can be prepared and then hydrated with non-Markovnikov regiochemistry using borane followed by oxidation. libretexts.org This multi-step approach highlights the strategic use of hydrogenation to achieve specific isomers.

The hydrogenation of hexanoic acid to produce 1-hexanol has been demonstrated using a rhenium on gamma-alumina (Re/γ-Al₂O₃) catalyst. mdpi.comunipi.it This process involves the reduction of a carboxylic acid, which is a different functional group but illustrates the power of catalytic hydrogenation in alcohol synthesis.

Derivatization from 3-Methyl-1-hexyne

The synthesis of this compound can be envisioned starting from the corresponding alkyne, 3-methyl-1-hexyne. A general synthetic strategy involves the hydroboration-oxidation of a terminal alkyne. This two-step process first adds a borane reagent across the triple bond, followed by oxidation with hydrogen peroxide in a basic solution. This sequence results in the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde, which can then be reduced to the primary alcohol.

Alternatively, a retrosynthetic analysis for a similar compound, 5-methyl-1-hexanol, starts by identifying a terminal alkene as a precursor. libretexts.org This alkene can be prepared from an alkyne. The synthesis of 2-hexyne, an internal alkyne, can be achieved by the alkylation of the anion of 1-pentyne (B49018) with iodomethane. libretexts.org A similar strategy could be adapted for 3-methyl-1-hexyne, followed by appropriate reactions to introduce the hydroxyl group at the desired position.

Control of Enantiomeric Excess (ee) in Synthesis

Strategies for Achieving High Enantiomeric Purity

Achieving high enantiomeric purity in the synthesis of chiral molecules like this compound is a significant challenge in organic chemistry. Several strategies have been developed to control the stereochemical outcome of reactions.

One effective method is asymmetric carboalumination. The reaction of 3-buten-1-ol with tripropylaluminum (nPr₃Al) in the presence of a chiral zirconium catalyst, dichlorobis(1-neomenthylindenyl)zirconium [(NMI)₂ZrCl₂], and isobutylaluminoxane, can produce (S)-3-methyl-1-hexanol in high yield (88–92%) and high enantiomeric excess (90–92% ee). pnas.orgpnas.org

Another approach involves the use of chiral auxiliaries. For the synthesis of the related ant pheromone (S)-4-methyl-3-hexanol, a method utilizing a polymeric asymmetric reagent has been developed to achieve high enantiomeric purity. alliedacademies.org

Enzymatic reactions are also a powerful tool for obtaining enantiomerically pure compounds. The enantioselective hydrolysis of racemic acetates using crude enzymes like pig liver acetone (B3395972) powder (PLAP) can yield chiral alcohols with high optical purities. researchgate.net This method, known as kinetic resolution, separates enantiomers based on their different reaction rates with the enzyme.

Sharpless asymmetric epoxidation is another foundational technique. For a related compound, 3-mercapto-3-methyl-1-hexanol, the synthesis can start with the asymmetric epoxidation of an allylic alcohol to create an enantiomerically enriched epoxide, which is then further functionalized. Controlling reaction conditions, such as maintaining low temperatures during reduction steps, is critical to prevent racemization and preserve the enantiomeric excess.

The following table summarizes strategies for achieving high enantiomeric purity:

| Strategy | Example Application | Key Reagents/Catalysts | Achieved Enantiomeric Excess (ee) | Reference |

| Asymmetric Carboalumination | Synthesis of (S)-3-methyl-1-hexanol | (NMI)₂ZrCl₂, nPr₃Al | 90–92% | pnas.orgpnas.org |

| Chiral Auxiliaries | Synthesis of (S)-4-methyl-3-hexanone | Poly methyl methacrylate | High | alliedacademies.org |

| Enzymatic Hydrolysis | Kinetic resolution of racemic alcohols | Pig liver acetone powder (PLAP) | High | researchgate.net |

| Sharpless Asymmetric Epoxidation | Synthesis of 3-mercapto-3-methyl-1-hexanol precursor | Ti(OPri)₄, TBHP | >90% |

Analysis of Enantiomeric Purity via HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a primary method for determining the enantiomeric purity of chiral compounds. For the analysis of this compound, a common procedure involves derivatization followed by HPLC analysis.

In one method, (3S)-3-methyl-1-hexanol was converted to its corresponding carboxylic acid and then to an amide by reacting it with (S)-1-(1-naphthyl)ethylamine. pnas.org The resulting diastereomeric amides were then separated and quantified using a CHIRALCEL OD-H column. pnas.orgpnas.org The mobile phase consisted of a mixture of hexane (B92381) and isopropyl alcohol, and the ratio of the two diastereomers, which directly corresponds to the enantiomeric excess of the starting alcohol, was determined from the peak areas in the chromatogram. pnas.orgpnas.org

The selection of the chiral column is critical for successful separation. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® AD-3, Chiralcel® OD-H), are widely used for their broad applicability in separating enantiomers. oup.comorionscientific.co.in The choice of mobile phase, often a mixture of an alkane like n-hexane and an alcohol modifier (e.g., isopropanol, ethanol), is optimized to achieve the best resolution between the enantiomeric peaks. oup.comoup.com Immobilized polysaccharide-derived CSPs, like CHIRALPAK® IA, offer greater solvent flexibility, allowing for the use of a wider range of organic solvents as mobile phases. hplc.eu

The following table details an example of an HPLC method for analyzing the enantiomeric purity of a 3-methyl-1-alkanol derivative:

| Analyte | Derivatizing Agent | HPLC Column | Mobile Phase | Detection | Result | Reference |

| (3S)-3-methyl-1-hexanol | (S)-1-(1-naphthyl)ethylamine | CHIRALCEL OD-H | 95:5 Hexane/Isopropyl alcohol | UV | 90% ee | pnas.orgpnas.org |

Biochemical and Biotechnological Aspects of 3 Methyl 1 Hexanol

Biosynthesis Pathways

The production of 3-methyl-1-hexanol in microorganisms is achieved through engineered metabolic pathways that extend the carbon chain of common cellular building blocks. These synthetic pathways leverage and modify native amino acid biosynthesis routes, particularly those for branched-chain amino acids.

Microorganisms like Escherichia coli and Corynebacterium glutamicum have been engineered to produce this compound. ncsu.edu The core of the production mechanism involves a recursive "+1" carbon chain elongation cycle. escholarship.org This process starts with a 2-keto acid and systematically adds a single carbon atom in each iterative cycle. escholarship.org The final length of the alcohol is determined by the number of cycles the intermediate molecule undergoes before it is diverted from the elongation pathway. escholarship.org

The biosynthesis of this compound relies on the use of 2-keto acid intermediates. nih.govresearchgate.net The process begins with an initial 2-keto acid, such as 2-ketoisovalerate, which is derived from the valine biosynthesis pathway. This initial molecule is then elongated. For instance, 2-keto-3-methylvalerate can be extended to 2-keto-4-methylhexanoate. ncsu.edu This elongation is achieved through a CoA-dependent mechanism where acetyl-CoA provides the additional carbon atom. nih.govresearchgate.net

In some biosynthetic strategies for producing longer-chain alcohols, a series of enzymatic reactions are used to build up a key intermediate, butyryl-CoA, from two molecules of acetyl-CoA. nih.gov This process involves the sequential action of four enzymes:

Acetyl-CoA acetyltransferase (also known as thiolase) catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

3-Hydroxybutyryl-CoA dehydrogenase then reduces acetoacetyl-CoA to 3-hydroxybutyryl-CoA. nih.gov

Crotonase subsequently dehydrates 3-hydroxybutyryl-CoA to form crotonyl-CoA. nih.gov

Butyryl-CoA dehydrogenase completes this sequence by reducing crotonyl-CoA to butyryl-CoA. nih.gov

The biosynthetic pathways for amino acids, particularly the leucine (B10760876) synthesis pathway, are foundational to the production of this compound. ncsu.edu The enzymes of the leucine pathway are repurposed to perform the carbon chain elongation. By enhancing the activity of the enzymes in the leucine biosynthesis pathway (LeuABCD), the conversion of initial keto-acids to their elongated counterparts is increased. ncsu.edu For example, to produce 3-methyl-1-butanol, the conversion of 2-ketoisovalerate to 2-ketoisocaproate is a critical step managed by these enzymes. ncsu.edu A similar principle applies to the synthesis of this compound, where the precursor 2-keto-3-methylvalerate is elongated to 2-keto-4-methylhexanoate. ncsu.edu

The key enzymes responsible for the carbon chain extension are LeuA, LeuB, and LeuCD, which are derived from the leucine biosynthesis pathway. nih.govresearchgate.netresearchgate.net

LeuA (2-isopropylmalate synthase) initiates the condensation of a 2-keto acid with acetyl-CoA. nih.govasm.org

LeuB (isopropylmalate dehydrogenase) and LeuCD (isopropylmalate dehydratase) then catalyze the subsequent isomerization and decarboxylation steps to yield an elongated 2-keto acid. nih.govnih.gov This set of enzymes, collectively referred to as LeuABCD, works iteratively to add one carbon unit per cycle. escholarship.org

The final steps in the synthesis of this compound involve the conversion of the elongated 2-keto acid into the desired alcohol. This is a two-step process:

Decarboxylation : A 2-ketoacid decarboxylase, such as Kivd from Lactococcus lactis, removes the carboxyl group from the 2-keto acid (e.g., 2-keto-4-methylhexanoate) to produce an aldehyde (e.g., 3-methylpentanal). ncsu.eduescholarship.orgnih.gov

Reduction : An alcohol dehydrogenase (ADH), such as Adh2 from Saccharomyces cerevisiae or AdhE from E. coli, then reduces the aldehyde to the final alcohol product, this compound. ncsu.edunih.gov

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound and Related Alcohols

| Enzyme Name | Abbreviation | Function | Source Organism (Example) |

| Acetyl-CoA Acetyltransferase | AtoB / Thl | Condensation of 2 Acetyl-CoA | Escherichia coli |

| 3-Hydroxybutyryl-CoA Dehydrogenase | Hbd | Reduction of Acetoacetyl-CoA | Clostridium acetobutylicum |

| Crotonase | Crt | Dehydration of 3-Hydroxybutyryl-CoA | Clostridium acetobutylicum |

| Butyryl-CoA Dehydrogenase | Bcd | Reduction of Crotonyl-CoA | Clostridium acetobutylicum |

| 2-Isopropylmalate Synthase | LeuA | Carbon chain elongation (condensation) | Escherichia coli |

| Isopropylmalate Dehydrogenase | LeuB | Isomerization | Escherichia coli |

| Isopropylmalate Dehydratase | LeuCD | Isomerization | Escherichia coli |

| 2-Ketoacid Decarboxylase | Kivd | Decarboxylation of 2-keto acids | Lactococcus lactis |

| Alcohol Dehydrogenase | Adh2 / AdhE | Reduction of aldehydes to alcohols | Saccharomyces cerevisiae / Escherichia coli |

Biosynthesis in Specific Organisms (e.g., Corynebacteria, Escherichia coli, Saccharomyces cerevisiae)

The biosynthesis of this compound, a branched-chain higher alcohol, is not a primary metabolic product in most organisms but can be achieved through native or engineered metabolic pathways.

Corynebacteria : Certain species of Corynebacterium are known to be involved in the production of volatile compounds associated with human body odor. ebi.ac.uk Specifically, they can act on odorless precursors found in sweat to release odorous molecules. The formation of sulfur-containing alcohols like 3-methyl-3-sulfanylhexan-1-ol involves the action of a dipeptidase and a C-S lyase from Corynebacteria on a secreted Cys-Gly conjugate precursor. ebi.ac.uk While this highlights the enzymatic capability of Corynebacteria to release complex alcohols, the direct biosynthesis of this compound from simple carbon sources is less characterized in this genus without genetic modification.

Escherichia coli : As a workhorse of metabolic engineering, E. coli has been successfully engineered to produce a variety of higher alcohols, including branched-chain variants. pnas.orgejbiotechnology.infofrontiersin.org The general strategy involves leveraging the cell's native amino acid biosynthesis pathways to generate 2-keto acid intermediates, which are then converted to alcohols. frontiersin.orgnih.gov For the production of branched-chain alcohols like 3-methyl-1-pentanol, the leucine biosynthesis pathway is a common target for engineering. pnas.orgnih.gov This involves the condensation of acetyl-CoA with a 2-keto acid intermediate. pnas.org By overexpressing key enzymes and potentially engineering their substrate specificity, the carbon flux can be directed towards the synthesis of non-natural, longer-chain keto acids and subsequently to the desired alcohols. pnas.orgejbiotechnology.info For instance, the production of various C5 to C8 alcohols has been demonstrated in E. coli by extending the branched-chain amino acid pathways. pnas.org This often involves the use of a broad-substrate-range 2-keto acid decarboxylase and an alcohol dehydrogenase to convert the keto acid intermediate to the final alcohol product. pnas.orgejbiotechnology.info

Saccharomyces cerevisiae : This yeast naturally produces small quantities of higher alcohols, often referred to as fusel alcohols, as byproducts of amino acid catabolism via the Ehrlich pathway. nih.govmdpi.com 3-Methyl-1-butanol, a compound structurally related to this compound, is produced from the catabolism of leucine. nih.govmdpi.com The production of these alcohols can be influenced by factors such as the availability of amino acids in the fermentation medium and the specific yeast strain used. mdpi.comjournals.ac.za Genetic modifications have been employed to enhance the production of specific fusel alcohols in S. cerevisiae. nih.govresearchgate.net For example, overexpressing genes in the valine and leucine biosynthetic pathways can increase the pool of keto-acid precursors, leading to higher alcohol yields. nih.gov

Metabolic Engineering for Enhanced Production

Metabolic engineering plays a pivotal role in enhancing the production of this compound and other higher alcohols in microbial hosts. nih.govresearchgate.net The primary strategies focus on increasing the precursor supply, redirecting metabolic flux towards the desired product, and eliminating competing pathways. nih.govresearchgate.net

In E. coli, a common approach is to engineer the 2-keto acid pathways derived from amino acid biosynthesis. ejbiotechnology.infofrontiersin.org This can involve:

Overexpression of key enzymes : Increasing the expression of genes in the upstream pathway to boost the supply of the 2-keto acid precursor. nih.gov

Enzyme engineering : Modifying enzymes to alter their substrate specificity or enhance their catalytic activity towards non-natural substrates, thereby enabling the synthesis of longer-chain alcohols. pnas.org For example, the substrate specificity of 2-isopropylmalate synthase (LeuA) can be engineered to facilitate the production of longer-chain keto acids. pnas.org

Pathway extension : Introducing heterologous enzymes with broad substrate ranges, such as 2-ketoacid decarboxylases and alcohol dehydrogenases, to convert the novel keto acids into the desired alcohols. ejbiotechnology.info

In Saccharomyces cerevisiae, strategies for enhanced production often involve:

Deletion of competing pathways : Knocking out genes that divert precursors away from the target alcohol. For instance, deleting genes encoding aldehyde dehydrogenases can prevent the conversion of aldehydes to acids, thereby favoring alcohol production. nih.gov

Overexpression of biosynthetic genes : Increasing the expression of genes within the amino acid biosynthetic pathway to enhance the production of the keto-acid precursor. nih.gov

Deregulation of pathways : Using constitutively active forms of transcriptional activators to increase the expression of downstream genes in the biosynthetic pathway. nih.gov

These engineered strains, through a combination of these strategies, can achieve significantly higher titers and yields of specific higher alcohols compared to their wild-type counterparts. nih.govnih.gov

Enzymatic Reactions and Biotransformations Involving this compound

Substrate Specificity of Alcohol Dehydrogenases

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones. nih.gov The substrate specificity of ADHs varies significantly depending on the source of the enzyme. researchgate.netcapes.gov.br

Yeast alcohol dehydrogenase (YADH) typically shows the highest activity with short-chain primary alcohols like ethanol, and its activity decreases as the carbon chain length increases. researchgate.netethz.ch However, studies have shown that the substrate specificity of YADH can be broadened through protein engineering. researchgate.netethz.ch For example, mutations in the substrate-binding pocket can lead to increased activity towards longer-chain primary alcohols like 1-hexanol (B41254). researchgate.netethz.ch

In contrast, liver ADHs, such as those from horses and humans, often exhibit a preference for longer-chain primary alcohols. nih.govcapes.gov.br Some studies have reported that the catalytic efficiency of rat liver ADH for certain alcohols is similar to that of horse and monkey liver ADHs. nih.gov The substrate specificity of these enzymes is not limited to straight-chain alcohols; they can also act on branched-chain and secondary alcohols. nih.govresearchgate.net For instance, some engineered YADH variants have been shown to acquire weak activity on branched-chain alcohols. researchgate.net

The table below summarizes the relative activity of different ADHs with various alcohol substrates.

| Enzyme Source | Substrate | Relative Activity/Specificity | Reference |

| Saccharomyces cerevisiae (Yeast) | Ethanol | High | researchgate.net |

| Saccharomyces cerevisiae (Yeast) | 1-Hexanol | Low (wild-type), Increased in mutants | researchgate.net |

| Saccharomyces cerevisiae (Yeast) | Branched-chain alcohols | Weak activity in some mutants | researchgate.net |

| Horse Liver | Longer-chain primary alcohols | Preferred over short-chain | capes.gov.br |

| Human Liver | Longer-chain primary alcohols | Preferred over short-chain | capes.gov.br |

| Rat Liver | Various primary and secondary alcohols | Broad specificity | nih.gov |

Role of Oxidoreductases and Other Enzymes

Oxidoreductases are a broad class of enzymes that catalyze oxidation-reduction reactions and are crucial in the biotransformation of alcohols. mdpi.comcsic.es Besides ADHs, other oxidoreductases like aldehyde:ferredoxin oxidoreductases (AORs) can be involved in the interconversion of carboxylic acids, aldehydes, and alcohols. researchgate.netnih.gov AORs, found in some anaerobic microorganisms, can catalyze the reduction of carboxylic acids to aldehydes, which can then be further reduced to alcohols by ADHs. researchgate.netnih.gov

The biotransformation of organic acids to their corresponding alcohols has been demonstrated in thermophilic bacteria like Thermoanaerobacter pseudoethanolicus. researchgate.netsemanticscholar.org This process involves the activity of both AOR and ADH. researchgate.net Studies have shown that this organism can convert a range of C2-C6 short-chain fatty acids to their corresponding alcohols. semanticscholar.org

Furthermore, the substrate promiscuity of certain enzymes can be exploited for the production of novel compounds. pnas.org For example, some oxidoreductases from extremophiles are being explored for their robustness and potential use in non-aqueous biocatalysis, which could expand the scope of biotransformations. mdpi.com

Biocatalytic Processes in Comparison to Chemical Synthesis

Biocatalytic processes offer several advantages over traditional chemical synthesis for the production of compounds like this compound. rsc.orgmdpi.com

Key Advantages of Biocatalysis:

High Selectivity: Enzymes often exhibit high regio- and stereoselectivity, leading to the production of optically pure compounds, which can be challenging to achieve through chemical methods. rsc.org

Mild Reaction Conditions: Biocatalytic reactions are typically carried out under mild conditions of temperature and pressure, reducing energy consumption. rsc.org

Environmental Friendliness: Biocatalysis often uses water as a solvent and avoids the use of toxic reagents and heavy metals, making it a more environmentally benign approach. mdpi.comnih.gov

Reduced Byproducts: The high specificity of enzymes often leads to fewer byproducts and simpler purification processes. nih.gov

Comparison with Chemical Synthesis:

| Feature | Biocatalytic Synthesis | Chemical Synthesis | Reference |

| Selectivity | High (Regio- and Enantioselective) | Often lower, may require chiral catalysts or resolving agents | rsc.org |

| Reaction Conditions | Mild (Temperature, Pressure, pH) | Often harsh (High temperature, pressure, extreme pH) | rsc.org |

| Environmental Impact | Generally lower, uses renewable resources | Can be higher, may use fossil fuels and generate hazardous waste | mdpi.comnih.gov |

| Solvents | Often aqueous, but organic solvents can be used | Often requires organic solvents | rsc.orgmdpi.com |

| Catalyst | Enzymes (Proteins) | Often metal-based or chemical reagents | rsc.org |

| Product Purity | Often high, fewer byproducts | May require extensive purification | nih.gov |

While chemical synthesis can sometimes offer higher yields and faster reaction times, the advantages of biocatalysis, particularly in terms of sustainability and selectivity, make it an increasingly attractive option for the production of fine chemicals and biofuels. rsc.org Recent advancements in metabolic engineering and enzyme discovery continue to improve the efficiency and economic viability of biocatalytic routes. pnas.orgresearchgate.net

Biological Functions and Interactions

Currently, there is limited specific information available in the provided search results regarding the direct biological functions and interactions of this compound itself within biological systems, beyond its production as a metabolite. The focus of the available research is primarily on its biosynthesis and potential as a biofuel.

Role as a Pheromone Component

This compound is a significant semiochemical, a chemical involved in communication, in the insect world. It functions as a key component of pheromone blends, influencing the behavior of various species.

In the almond bark beetle, Scolytus amygdali, (3S,4S)-4-methyl-3-hexanol acts as a synergist in the aggregation pheromone blend. wikipedia.org While not attractive on its own, it significantly enhances the attraction of beetles when combined with the main pheromone component, (3S,4S)-4-methyl-3-heptanol. wikipedia.orgnih.govpsu.edu Field experiments have demonstrated that the combination of these two compounds leads to a greater beetle attraction than either component individually. nih.gov This synergistic relationship is crucial for the beetles' aggregation and mating behaviors. The female beetles produce these compounds, which guide both male and female beetles to suitable host trees for colonization. wikipedia.org

The aggregation pheromone of Scolytus amygdali includes several key compounds that have been identified through gas chromatography-electroantennographic detection (GC-EAD) analysis of volatiles from female beetles.

| Pheromone Component | Role |

| (3S,4S)-4-methyl-3-heptanol | Main attractive component |

| (3S,4S)-4-methyl-3-hexanol | Synergist |

| (5S,7S)-7-methyl-1,6-dioxaspiro[4.5]decane | EAD-active component |

| 7-methyl-1,6-dioxaspiro nih.govnih.govdec-8-ene | EAD-active component |

Table 1: Key components of the Scolytus amygdali aggregation pheromone. nih.gov

(3R,4S)-4-Methyl-3-hexanol, a stereoisomer of the compound found in bark beetles, serves as a pheromone in the ant species Tetramorium impurum. fishersci.ca This compound, along with 4-methyl-3-hexanone, is found in the mandibular gland secretion of all adult castes of this ant and acts as an attractant for worker ants. nih.govfishersci.ca This chemical signal plays a role in the social organization and communication within the ant colony.

| Compound | Function in Honey Bee Alarm Pheromone |

| Isopentyl acetate | Elicits stinging, attracts nest mates for defense |

| 1-Hexanol | Attracts recruits |

| 1-Butanol | Attracts recruits |

| 1-Octanol | Attracts recruits |

| 2-Nonanol | Attracts recruits |

| Benzyl acetate | Induces flight activity |

| 3-Methyl-1-butanol | Component of the blend, but specific function is less clear |

Table 2: Selected components of the honey bee alarm pheromone and their functions. nih.govfishersci.ca

Function in Social Behavior of Ants (Tetramorium impurum)

Metabolic Pathways and Degradation in Biological Systems

The biosynthesis of 3-methyl-1-butanol, a closely related compound, in yeast occurs through the Ehrlich pathway from the amino acid leucine. fishersci.at This metabolic pathway is a source of fusel alcohols in fermentation processes. The degradation of hexanol isomers has been studied in microorganisms. For example, the bacterium Rhodococcus sp. EH831 can degrade hexane (B92381), and the proposed degradation pathway involves intermediates such as 2-hexanol (B165339) and 2-hexanone. fishersci.ca This suggests that biological systems possess enzymatic machinery capable of oxidizing these alcohols. In general, alcohol dehydrogenases are key enzymes in the metabolism of such compounds.

Interaction with Specific Enzymes and Receptors

The biological activity of this compound and similar alcohols is initiated by their interaction with specific proteins, either as enzyme substrates or as ligands for receptors. In insects, the perception of pheromones like this compound involves olfactory receptors located on the antennae. The binding of the pheromone to these receptors triggers a signal transduction cascade that leads to a behavioral response.

In terms of enzymatic interactions, alcohols can serve as substrates for various enzymes. For example, lipases can catalyze the transacylation of alcohols. nih.gov Studies on the interaction of alcohols with enzymes like Candida antarctica lipase (B570770) B have shown that both enthalpic and entropic factors contribute to the substrate specificity. nih.gov In plants, volatile alcohols like 1-hexanol can induce signaling responses, such as medium alkalinization and MAP kinase phosphorylation, suggesting they interact with receptor-like proteins in the plasma membrane. fishersci.canih.gov The length of the carbon chain and the position of the hydroxyl group can influence the strength of these interactions and the subsequent biological response. fishersci.canih.gov

Contribution to Human Axilla Sweat Odor

The characteristic scent of human axillary (underarm) sweat is not produced directly by the body but is the result of the biotransformation of odorless natural secretions by the resident skin microbiome. uu.nloup.comoup.com A key contributor to this complex odor profile is the volatile organic compound (VOC) 3-methyl-3-sulfanylhexan-1-ol, a thioalcohol noted for its potent and distinct aroma. ebi.ac.ukwikipedia.orgnih.govchemicalbook.com This compound is one of the primary molecules responsible for the pungent, sulfury, and onion-like notes associated with axillary malodor. researchgate.netnih.govasm.org

Research has established that apocrine glands, which are concentrated in the axillary region, secrete odorless precursor molecules into the hair follicles. vumc.org These precursors are then metabolized by specific bacteria on the skin surface to release the volatile and odorous 3-methyl-3-sulfanylhexan-1-ol. uu.nloup.comasm.org The primary precursor has been identified as a dipeptide conjugate, S-[1-(2-hydroxyethyl)-1-methylbutyl]-(L)-cysteinylglycine (Cys-Gly-3M3SH). ebi.ac.uk A less abundant precursor, the Cys-(S) conjugate, is also found in axillary secretions. ebi.ac.uk The enzymatic cleavage of these precursors is a critical step in odor formation. This process requires the sequential action of enzymes produced by axillary bacteria, including dipeptidases and a specific C-S lyase, which breaks the carbon-sulfur bond to release the free thioalcohol. vumc.org

While the Corynebacterium genus has long been identified as a primary agent in the generation of axillary odor, studies have pinpointed other bacteria as key players in the release of specific thioalcohols. oup.comnih.govspandidos-publications.comresearchgate.net Research has shown that strains of Staphylococcus hominis and Staphylococcus haemolyticus are particularly efficient at producing the sulfury character from sweat precursors. nih.govasm.orgvumc.org One study that incubated various bacterial strains with sterile, odorless sweat found that Staphylococcus haemolyticus produced the most prominent sulfury sweat aroma. nih.gov

The following table summarizes the key microorganisms involved in the biotransformation of odorless precursors into volatile compounds responsible for axillary odor.

| Microorganism | Role in Axillary Odor Formation | Key Volatile Compounds Produced |

| Corynebacterium spp. | Traditionally considered the primary cause of axillary odor; metabolizes lipids and amino acid conjugates. oup.comspandidos-publications.comresearchgate.net | (E)-3-methyl-2-hexenoic acid (3M2H), 3-hydroxy-3-methylhexanoic acid (HMHA). asm.org |

| Staphylococcus hominis | Implicated in the release of potent thioalcohols from their precursors. asm.orgnih.gov | 3-methyl-3-sulfanylhexan-1-ol (3M3SH). asm.org |

| Staphylococcus haemolyticus | Shown to be highly effective in generating a strong, sulfury sweat character from odorless sweat. nih.gov | 3-methyl-3-sulfanylhexan-1-ol (3M3SH). nih.gov |

| Anaerococcus spp. | Population found to be higher in individuals with axillary osmidrosis, contributing to odor. spandidos-publications.com | General contribution to axillary odor. spandidos-publications.com |

Further detailed analysis has revealed that 3-methyl-3-sulfanylhexan-1-ol exists as two different stereoisomers (enantiomers), each with a distinct olfactory character. The (S)-enantiomer is the dominant form found in axillary sweat and is responsible for the typical malodor, whereas the (R)-enantiomer possesses a surprisingly different, more pleasant aroma. ebi.ac.uknih.gov

This table outlines the characteristics of the two enantiomers of 3-methyl-3-sulfanylhexan-1-ol.

| Enantiomer | Relative Abundance in Axillary Sweat | Odor Description |

| (S)-3-methyl-3-sulfanylhexan-1-ol | ~75% nih.gov | Sweat and onion-like. ebi.ac.uknih.gov |

| (R)-3-methyl-3-sulfanylhexan-1-ol | ~25% | Fruity and grapefruit-like. ebi.ac.uknih.gov |

The identification of 3-methyl-3-sulfanylhexan-1-ol and the elucidation of its biochemical formation pathway, involving specific bacterial enzymes and odorless glandular precursors, have been crucial in understanding the molecular basis of human axillary odor. nih.gov

Advanced Analytical Techniques for 3 Methyl 1 Hexanol Research

Chromatographic Methods for Separation and Quantification

Chromatography is a cornerstone for the analysis of 3-methyl-1-hexanol, enabling the separation of this compound from complex mixtures and the quantification of its presence.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.

The mass spectrum of this compound typically shows characteristic fragments resulting from the cleavage of bonds within the molecule. For alcohols, fragmentation often involves the loss of a water molecule (M-18) or cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org The fragmentation pattern for alkanes often includes clusters of peaks 14 mass units apart, corresponding to the loss of (CH2)nCH3 groups. libretexts.org The NIST Chemistry WebBook provides mass spectral data for this compound, which can be used as a reference for its identification in unknown samples. nist.govnist.gov

GC-MS has been instrumental in identifying and quantifying this compound in various matrices, including food and environmental samples. For instance, it has been used to study volatile compounds in olive oil and cheeses. mdpi.commdpi.com The technique's sensitivity and specificity make it invaluable for trace-level analysis.

Chiral Gas Chromatography-Olfactometry (GC-O) for Enantiomer Ratio Determination

This compound possesses a chiral center at the C-3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-3-methyl-1-hexanol and (S)-3-methyl-1-hexanol. These enantiomers can have different sensory properties. Chiral Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of chiral GC with human sensory perception.

In chiral GC, a chiral stationary phase (CSP) is used to separate the enantiomers. As the separated enantiomers elute from the column, the effluent is split between a conventional detector (like a Flame Ionization Detector or a Mass Spectrometer) and a sniffing port. An assessor at the sniffing port can then evaluate the odor of each individual enantiomer.

This technique has been crucial in determining the enantiomeric ratios and describing the distinct odors of chiral compounds. For example, a study on the enantiomers of 3-methyl-3-sulfanylhexan-1-ol, a compound structurally related to this compound, used multidimensional gas chromatography (MDGC) combined with chiral GC-O to determine that the (S)-enantiomer was perceived as sweat and onion-like, while the (R)-enantiomer was described as fruity and grapefruit-like. ebi.ac.uknih.govresearchgate.net This highlights the importance of chiral analysis in understanding the sensory impact of such compounds. Research on methyl-branched alcohols in rhubarb also utilized multidimensional gas chromatography with a chiral stationary phase to determine enantiomeric compositions. acs.org

High-Performance Liquid Chromatography (HPLC) for Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the chiral analysis of this compound. researchgate.net Chiral HPLC separations can be achieved through two main approaches: direct and indirect methods.

The direct method utilizes a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used and can resolve a broad range of chiral compounds. chemistrydocs.com

The indirect method involves derivatizing the racemic alcohol with a chiral derivatizing agent to form diastereomers. nih.govnih.gov These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. nih.govmdpi.com For example, racemic alcohols can be esterified with a chiral acid, like (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), to produce diastereomeric esters that are separable by normal-phase HPLC on silica (B1680970) gel. nih.govmdpi.com

The choice of chiral column and mobile phase is critical for achieving successful separation. For instance, Chiralpak and Chiralcel columns are commonly employed for the chiral separation of various compounds. wiley-vch.deoup.com The mobile phase often consists of a mixture of a nonpolar solvent like n-hexane and a polar modifier such as an alcohol (e.g., isopropanol, ethanol). wiley-vch.deoup.com

A study on the chiral separation of afoxolaner (B517428) evaluated various alcohols, including hexanol and 3-methyl-1-butanol, as components of the mobile phase to optimize the separation on a Chiralpak® AD-3 column. oup.com This demonstrates the tunability of HPLC methods for specific analytical challenges.

Solid Phase Microextraction (SPME-GC) for Volatile Analysis

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that is often coupled with gas chromatography (GC) for the analysis of volatile and semi-volatile compounds. chromatographyonline.com SPME utilizes a fused silica fiber coated with a sorbent material. The fiber is exposed to the headspace above a sample or directly immersed in a liquid sample, where analytes partition onto the fiber coating. mdpi.com After extraction, the fiber is transferred to the hot injector of a GC, where the analytes are thermally desorbed and introduced into the column for analysis. core.ac.uk

SPME offers several advantages, including simplicity, speed, and the elimination of organic solvents. chromatographyonline.comlabrulez.com The choice of fiber coating is crucial and depends on the polarity and volatility of the target analytes. mdpi.com

HS-SPME-GC-MS has been successfully applied to the analysis of volatile compounds in a wide range of matrices, including food products like wine, cheese, and seafood, as well as in environmental and clinical samples. mdpi.comnih.govtandfonline.com For instance, studies have optimized SPME parameters such as extraction time and temperature for the analysis of flavor compounds, including alcohols like 3-methyl-1-butanol and hexanol, in wine. core.ac.uknih.gov This technique is particularly well-suited for profiling the volatile organic compounds (VOCs) that contribute to the aroma and flavor of various substances.

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques are indispensable for determining the precise chemical structure of this compound and for assigning the absolute configuration of its enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. bdu.ac.in Both ¹H NMR and ¹³C NMR are used to elucidate the structure of this compound.

¹H NMR (Proton NMR) provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. bdu.ac.in The chemical shift (δ) of a proton is influenced by the electron density around it. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets (e.g., doublets, triplets, quartets), which reveals the number of neighboring protons. bdu.ac.in The ¹H NMR spectrum of this compound would show distinct signals for the protons of the methyl group, the methylene (B1212753) groups in the main chain, the methine proton at the chiral center, and the hydroxyl proton. chemicalbook.com

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals indicate their chemical environment (e.g., whether they are part of a methyl, methylene, or methine group, and their proximity to the hydroxyl group).

NMR data for this compound, including ¹H and ¹³C NMR spectra, are available in chemical databases. chemicalbook.comguidechem.com This information is crucial for confirming the identity and purity of synthesized or isolated samples.

For stereochemical assignment, NMR can be used in conjunction with chiral derivatizing agents or chiral shift reagents. By converting the enantiomers into diastereomers with a chiral auxiliary, it is possible to observe differences in the NMR spectra of the two diastereomers, which can then be used to determine the enantiomeric excess and, in some cases, the absolute configuration.

<sup>13</sup>C NMR Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. guidechem.com The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its bonds. chemicalbook.com A prominent feature is the broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. libretexts.org The C-H stretching vibrations of the aliphatic parts of the molecule are observed in the 2850-3000 cm⁻¹ region. libretexts.org The region from 400-1400 cm⁻¹, known as the fingerprint region, contains complex vibrations that are unique to the molecule as a whole. libretexts.org

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| O-H | Stretching (broad) | 3200 - 3600 |

| C-H | Stretching | 2850 - 3000 |

| C-O | Stretching | 1000 - 1260 |

Note: The exact position and shape of the peaks can be influenced by factors such as hydrogen bonding.

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism (CD), Optical Rotational Dispersion (ORD))

Chiroptical methods are essential for studying chiral molecules like this compound as they respond differently to left and right circularly polarized light. umn.edu

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netaip.org For simple chiral alcohols, the electronic transitions associated with the hydroxyl group chromophore, which occur in the vacuum ultraviolet region (around 185-200 nm), can give rise to a CD signal. researchgate.netaip.org The sign and magnitude of the CD signal can be correlated with the absolute configuration of the stereocenter. researchgate.net Vibrational Circular Dichroism (VCD), which measures circular dichroism in the infrared region, can also be a powerful tool, particularly for observing the vibrations of the O-H group. rsc.orgnih.gov

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of light. umn.edu The resulting ORD curve, known as a Cotton effect curve, can be used to determine the absolute configuration of a chiral compound by comparing it to known standards. umn.edu

Advanced Characterization Techniques for Biological Samples

The analysis of this compound in complex biological samples, where it may be present in trace amounts, requires highly sensitive and selective analytical techniques.

Multi-Dimensional Gas Chromatography (MDGC)

Multi-dimensional gas chromatography (MDGC) is a powerful technique for the separation of complex volatile mixtures. researchgate.net It is particularly useful for the chiral analysis of compounds like this compound in biological and food samples. dairy-journal.orgchromatographyonline.commdpi.com In MDGC, a fraction of the eluent from a first gas chromatography column is transferred to a second column with a different stationary phase for further separation. researchgate.net

For chiral analysis, an achiral column is often used in the first dimension to separate the components of the mixture, and a specific peak or region containing the compound of interest is then heart-cut and transferred to a second, chiral column. chromatographyonline.comresearchgate.net This chiral column, often coated with a cyclodextrin (B1172386) derivative, can separate the enantiomers of this compound, allowing for their individual detection and quantification. dairy-journal.orgpan.olsztyn.pl This technique has been successfully applied to determine the enantiomeric ratios of chiral volatile compounds in various matrices, including food and human sweat. researchgate.netpan.olsztyn.plebi.ac.uknih.gov The coupling of MDGC with mass spectrometry (MS) or olfactometry (GC-O) provides further identification and sensory information about the separated enantiomers. researchgate.netnih.gov

Computational Chemistry and Theoretical Studies of 3 Methyl 1 Hexanol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for analyzing molecules of the size and complexity of 3-Methyl-1-hexanol. While direct DFT studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and applications can be understood from studies on isomeric and related alcohols, such as 1-hexanol (B41254) and 2-ethyl-1-hexanol. researchgate.nettandfonline.com

Investigations of Electronic Properties

DFT calculations are employed to determine fundamental electronic properties that govern the reactivity and intermolecular interactions of a molecule. For a compound like this compound, key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity.

In studies of related alcohols, DFT methods like B3LYP are used to calculate these electronic properties. researchgate.nettandfonline.com For instance, in an analysis of 2-ethyl-1-hexanol, the HOMO-LUMO energy gap was calculated to understand its reactivity and stability. researchgate.net These calculations also provide insights into the distribution of electron density, which can be visualized using Molecular Electrostatic Potential (MEP) maps. researchgate.netresearchgate.net MEP maps highlight the electrophilic and nucleophilic sites, with negative potential regions (typically around the oxygen atom of the hydroxyl group) indicating sites prone to electrophilic attack and positive regions indicating sites for nucleophilic attack. researchgate.net For this compound, the hydroxyl group's oxygen would be the center of negative potential, making it a key site for hydrogen bonding.

Table 1: Representative Calculated Electronic Properties for Alkanols (Illustrative) (Note: Data is illustrative based on typical values for similar alcohols and DFT calculation principles, not from a specific study on this compound)

| Property | Description | Predicted Value Range |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | +0.5 to +2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 6.5 to 9.5 eV |

| Dipole Moment | Measure of the net molecular polarity. | 1.5 to 2.0 D |

Molecular Structure and Conformation Analysis

Due to the flexibility of its alkyl chain, this compound can exist in numerous conformations. Conformational analysis, often performed using DFT, is crucial for understanding its physical and chemical properties. While extensive studies on the conformational landscape of 1-hexanol exist, they highlight the complexity arising from rotations around the C-C and C-O bonds. researchgate.net Each conformer, characterized by its specific dihedral angles, has a unique energy, and the Boltzmann population of these conformers determines the macroscopic properties of the compound.

For this compound, the presence of a methyl group at the C3 position introduces additional rotational barriers and increases the number of possible stable conformers compared to its linear isomer, 1-hexanol. DFT calculations can optimize the geometry of these various conformers to find the most stable, lowest-energy structures. This analysis is vital for interpreting experimental spectroscopic data and understanding how the molecule will interact with other molecules or surfaces. researchgate.net

Prediction of Spectroscopic Properties

DFT is a reliable tool for predicting spectroscopic properties, which can then be compared with experimental data for structural validation. Theoretical calculations can generate vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net For this compound, key vibrational modes would include the O-H stretching of the hydroxyl group, C-H stretching of the alkyl chain, and various bending and torsional modes. Comparing the calculated vibrational spectrum with the experimental one helps in the detailed assignment of spectral bands. nih.gov

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are invaluable for confirming the molecular structure and assigning signals in experimentally obtained NMR spectra.

Molecular Dynamics (MD) Simulations for Interactions and Dynamics

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into the dynamics and intermolecular interactions of this compound in various environments. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

Studies on related short-chain alcohols like 1-hexanol have used MD simulations to investigate their behavior at interfaces, such as the air/water or lipid bilayer interface. scispace.comruc.dk At an air/brine interface, for example, simulations showed that 1-hexanol molecules orient themselves with the hydroxyl group towards the aqueous phase and the alkyl tail towards the air. scispace.com The presence of the alcohol disrupts the natural arrangement of water molecules at the interface. scispace.com Similar behavior would be expected for this compound, where its amphiphilic nature would drive a specific orientation at interfaces. The branched structure of this compound, compared to 1-hexanol, could influence the packing and molecular arrangement within an interfacial layer. scispace.com

In bulk liquid simulations, MD can be used to calculate transport properties like self-diffusion coefficients and shear viscosity. researchgate.netrsc.org These simulations also provide detailed information about the hydrogen-bonding network formed by the alcohol's hydroxyl groups, which is a dominant factor in determining its liquid-state properties.

Quantitative Structure-Activity Relationship (QSAR/QSTR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are statistical tools used to predict the biological activity or toxicity of chemicals based on their molecular structure. tsijournals.comnih.gov These models are built by correlating variations in the properties of a group of chemicals with variations in their measured activities or toxicities.

Numerous QSAR/QSTR studies have been conducted on aliphatic alcohols, including datasets that explicitly feature this compound. bas.bg These studies aim to predict properties like toxicity to aquatic organisms (e.g., Tetrahymena pyriformis) or physicochemical properties like boiling point and water solubility. nih.govarxiv.orgajol.info

The models typically use molecular descriptors that quantify different aspects of the molecule's structure. These can range from simple constitutional descriptors (like molecular weight or atom counts) to more complex topological, geometrical, or quantum-chemical descriptors (like electrophilicity, calculated via DFT). bas.bgarxiv.org For example, a QSTR study on the toxicity of aliphatic compounds to Tetrahymena pyriformis used the number of atoms and global electrophilicity as effective descriptors. arxiv.org Another study on predicting physicochemical properties of 158 aliphatic alcohols, including this compound, successfully used a combination of topological indices to model heat capacity, thermal energy, and entropy. bas.bg

Table 2: Examples of Molecular Descriptors Used in QSAR/QSTR Studies of Aliphatic Alcohols

| Descriptor Type | Example Descriptor | Information Encoded | Reference |

|---|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule | bas.bg |

| Topological | Wiener Index (W) | Molecular branching and size | bas.bg |

| Quantum-Chemical | Global Electrophilicity (ω) | Electrophilic nature of the molecule | arxiv.org |

| Physicochemical | Log P (Octanol-Water Partition Coefficient) | Hydrophobicity of the molecule | ajol.info |

These models are valuable for environmental risk assessment and chemical design, allowing for the prediction of a compound's properties without the need for extensive experimental testing. tsijournals.com

Environmental Fates and Bioremediation Potential of 3 Methyl 1 Hexanol

Biodegradation Pathways and Rates

While specific studies detailing the biodegradation of 3-Methyl-1-hexanol are not extensively documented, the metabolic fate can be inferred from research on similar long-chain and branched-chain alcohols. The general consensus is that branching in alcohol structures can influence the rate of biodegradation, sometimes making it slower compared to their linear counterparts. However, branched primary alcohols are generally considered biodegradable.

The principal pathway for the aerobic biodegradation of primary alcohols involves the oxidation of the terminal carbon atom. This process is typically initiated by alcohol dehydrogenase enzymes, which convert the alcohol into its corresponding aldehyde. In this case, this compound would be oxidized to 3-methyl-1-hexanal . Subsequently, an aldehyde dehydrogenase would catalyze the conversion of this aldehyde into the corresponding carboxylic acid, 3-methylhexanoic acid . This fatty acid can then be processed through the β-oxidation pathway, where it is broken down into smaller molecules that can enter central metabolic cycles, ultimately leading to mineralization into carbon dioxide and water .

Studies on the microbial metabolism of related compounds, such as 3-methyl-1-butanol , show that they can be produced and assimilated by microorganisms like yeast and bacteria through pathways linked to amino acid metabolism, such as the Ehrlich pathway. This indicates that microbes possess the enzymatic machinery capable of processing branched-chain alcohol structures. Research on various bacteria, including strains of Pseudomonas, has demonstrated the ability to degrade branched alkanes and alcohols, further supporting the likely biodegradation of this compound in microbially active environments.

Atmospheric Chemistry and Degradation

In the atmosphere, the primary removal process for volatile organic compounds (VOCs) like this compound is through oxidation reactions initiated by photochemically generated radicals. The most significant of these is the hydroxyl radical (•OH), often referred to as the "detergent" of the troposphere.

The degradation mechanism begins with the abstraction of a hydrogen atom from the this compound molecule by a hydroxyl radical. Due to the presence of multiple C-H bonds, abstraction can occur at different positions, but it is most likely to happen at the carbon atom bonded to the hydroxyl group (the α-carbon) or at the tertiary carbon (position 3), as these bonds are generally weaker.

Reaction with Hydroxyl Radical: R-CH₂OH + •OH → R-ĊHOH + H₂O

The resulting α-hydroxyalkyl radical reacts rapidly with molecular oxygen (O₂) in the air to form a peroxy radical, which can then lead to the formation of stable end-products, primarily the corresponding aldehyde, 3-methyl-1-hexanal , and a hydroperoxyl radical (HO₂).

While no specific experimental rate constant for the reaction between this compound and •OH is available, data from structurally similar branched alcohols can provide an estimate of its atmospheric lifetime. For instance, higher molecular weight monofunctional alcohols (C4+) generally exhibit atmospheric half-lives ranging from approximately 8 to 15 hours with respect to reaction with •OH. Studies on compounds like 2-ethyl-1-hexanol , 3,3-dimethyl-1-butanol , and 3,3-dimethyl-2-butanol show lifetimes in the range of 0.6 to 2 days. Based on these related compounds, the atmospheric lifetime of this compound is expected to be on the order of one to two days. Other atmospheric oxidants, such as the nitrate radical (NO₃) and ozone (O₃), are generally much less reactive with saturated alcohols, making their contribution to the degradation of this compound negligible compared to the reaction with the hydroxyl radical. In certain environments, such as marine or coastal areas with higher concentrations of chlorine atoms, reaction with Cl may also contribute to its degradation.

Interactive Table: Atmospheric Lifetime of Related Alcohols

Note: Lifetimes are estimated based on reactions with OH radicals at a typical atmospheric concentration of 1.0 x 10⁶ molecules/cm³.

Ecological Impact Studies

Specific ecotoxicological data for this compound is very limited in published literature. To assess its potential environmental risk, data from structurally similar substances are often used in a read-across approach.

The environmental impact of alcohols is often related to their potential to act as narcotics at high concentrations, affecting the cell membranes of aquatic organisms. The toxicity generally varies with chain length and solubility.

While direct data is scarce, a safety data sheet for a C7 hydrocarbon mixture (composed of n-alkanes, isoalkanes, and cyclics) reports an acute toxicity value (EL50) for the water flea (Daphnia magna) of 3 mg/L over 48 hours. This suggests that compounds in this carbon range can be toxic to aquatic life with long-lasting effects. It is important to note that this value is for a mixture of hydrocarbons and not specifically for this compound, but it provides an indication of the potential toxicity for a substance with a similar carbon number and lipophilicity.

Further research is required to definitively characterize the ecological impact of this compound on various trophic levels, including algae, invertebrates, and fish.

Applications and Emerging Research Areas of 3 Methyl 1 Hexanol

Reagent in Organic Synthesis and Building Block for Complex Molecules

3-Methyl-1-hexanol is a valuable intermediate in the field of organic chemistry. biosynth.comguidechem.com Its structure as a branched-chain primary alcohol allows it to serve as a foundational building block for the synthesis of more complex molecules. ontosight.ai Chemical suppliers categorize it as an oxygen-containing building block, highlighting its role in constructing larger chemical structures for research and industrial applications. nih.govbldpharm.com

The utility of this compound is rooted in the reactivity of its hydroxyl (-OH) group, which can participate in a wide range of chemical reactions. It is used as an intermediate for producing various other compounds, including esters, which are synthesized through reactions with carboxylic acids. ontosight.ai It can also function as a solvent in certain chemical processes. guidechem.com The synthesis of this compound itself can be achieved through methods such as the reaction of specific organometallic reagents. For instance, its isomer, 2-methyl-1-hexanol, is prepared by reacting n-butyllithium with 2-propen-1-ol, illustrating a common synthetic route for this class of substituted alcohols. orgsyn.org

Pharmaceutical Synthesis and Potential Therapeutic Agents

In the pharmaceutical sector, this compound is recognized as a useful intermediate for the synthesis of medicinal compounds. biosynth.comguidechem.comontosight.ailookchem.com Its branched structure can be incorporated into larger molecules to create novel therapeutic agents.

Beyond its role as a synthetic precursor, this compound has been investigated for its own biological activity. Research has indicated that the compound possesses anti-inflammatory properties. biosynth.com These effects are reportedly linked to its ability to inhibit the production of prostaglandins, which are key signaling molecules involved in inflammation processes in the body. biosynth.com This finding suggests a potential for this compound to be developed as a therapeutic agent, although this application is still in the research phase.

Fragrance and Flavor Formulations

This compound is utilized in the flavor and fragrance industry for its distinct aromatic profile. guidechem.com It is described as having a pleasant, fruity, and floral odor, which makes it a valuable ingredient in various consumer products. guidechem.com This compound is incorporated into perfumes, soaps, and detergents to impart its characteristic scent. guidechem.com

The table below summarizes the reported organoleptic properties of this compound and a related compound, 1-hexanol (B41254), for comparison.

| Compound | Reported Odor/Flavor Profile | Industry Use |

| This compound | Fruity, Floral guidechem.com | Flavors, Fragrances guidechem.com |

| 1-Hexanol | Green, Herbaceous, Woody, Sweet, Fruity, Apple-skin, Oily perflavory.com | Flavors, Fragrances perflavory.com |

While one database notes that it is not for fragrance or flavor use, this appears to be an outlier, as multiple other sources confirm its application in this sector. guidechem.comthegoodscentscompany.com The use of structurally similar alcohols is common in this industry; for example, 1-hexanol is a well-known component of many fruit and essential oil aromas and is used to create fatty, fruity, and woody profiles in flavors. perflavory.com

Research in Pest Management Strategies

While direct research on this compound in pest management is limited, extensive studies on its structural isomers and related C6 alcohols highlight its potential in this field. These compounds, known as semiochemicals, are volatile substances that convey information between organisms and are increasingly used in integrated pest management strategies.

Numerous studies have demonstrated the effectiveness of related alcohols in modifying insect behavior:

Attractants: A blend of 1-hexanol and 2-methyl-1-butanol (B89646) acts as a male-produced aggregation-sex pheromone for the cerambycid beetle Phymatodes pusillus. nih.gov Similarly, 1-hexanol and 3-methyl-1-butanol are among the sex-specific volatile compounds produced by the male ambrosia pinhole borer, Euplatypus parallelus, and are used in attractant blends. mdpi.com These alcohols are also used in traps for various noctuid moths and ambrosia beetles. researchgate.netmdpi.com

Repellents: In field trials, 1-hexanol and cis-3-hexenol demonstrated a significant repellent action against the coffee berry borer, Hypothenemus hampei. cirad.fr

Alarm Pheromones: In the weaver ant Oecophylla longinoda, 1-hexanol is a major component of the mandibular gland secretion that triggers alert and attraction behaviors as part of the alarm response. nih.gov